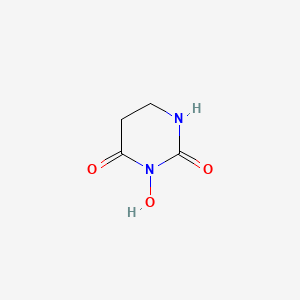
Methane, tetrakis(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methane, tetrakis(methylthio)-, also known as tetrakis(methylsulfanyl)methane, is an organic compound with the molecular formula C₅H₁₂S₄. It is characterized by the presence of four methylthio groups attached to a central methane carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methane, tetrakis(methylthio)- can be synthesized through the reaction of carbon tetrachloride with sodium methylthiolate. The reaction typically occurs in a polar solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure the stability of the intermediates .
Industrial Production Methods: The scalability of the process would depend on optimizing reaction conditions and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methane, tetrakis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Compounds with different functional groups replacing the methylthio groups.
Scientific Research Applications
Methane, tetrakis(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methane, tetrakis(methylthio)- involves its interaction with various molecular targets. The compound can undergo oxidation and substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Tetrakis(methylsulfanyl)methane: Similar in structure but with different substituents.
1,3,8,10-tetrakis(methylthio)peropyrene:
Uniqueness: Methane, tetrakis(methylthio)- is unique due to its four methylthio groups, which confer specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial contexts .
Properties
CAS No. |
6156-25-8 |
|---|---|
Molecular Formula |
C5H12S4 |
Molecular Weight |
200.4 g/mol |
IUPAC Name |
tetrakis(methylsulfanyl)methane |
InChI |
InChI=1S/C5H12S4/c1-6-5(7-2,8-3)9-4/h1-4H3 |
InChI Key |
VIKWCIAIVDLETK-UHFFFAOYSA-N |
Canonical SMILES |
CSC(SC)(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


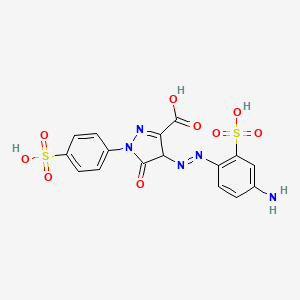
![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
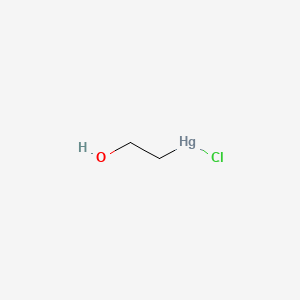
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
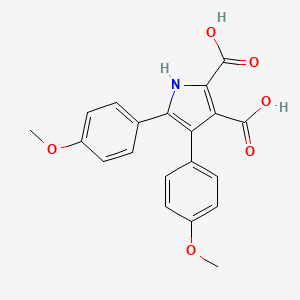
![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)
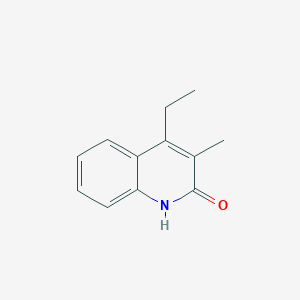
![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
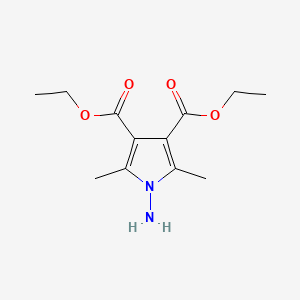
![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)

